2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide
Description
2-{[1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidin core modified with a 2,4-dimethylphenyl substituent at the 1-position and a sulfanylacetamide moiety at the 4-position. This compound is hypothesized to target kinase enzymes or nucleotide-binding proteins due to the pyrazolo[3,4-d]pyrimidine scaffold’s resemblance to purine bases .
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-16-8-9-20(17(2)12-16)28-22-19(13-27-28)23(26-15-25-22)30-14-21(29)24-11-10-18-6-4-3-5-7-18/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIKYTRXQAOWFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C26H25N7O3
- Molecular Weight : 483.532 g/mol
- IUPAC Name : N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide
Compounds with a similar pyrazolo[3,4-d]pyrimidine core have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. The mechanism involves binding to the active site of CDK2, thereby preventing its function and affecting the transition from the G1 phase to the S phase of the cell cycle. This inhibition can lead to cytotoxic effects in various cancer cell lines.
Anticancer Properties
Research indicates that compounds structurally related to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | HepG2 (liver cancer) | 13.004 | High |
| Compound B | MCF7 (breast cancer) | 20.500 | Moderate |
| Compound C | A549 (lung cancer) | 15.750 | High |
The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating the compound's potential as an anticancer agent.
Case Studies
-
Study on HepG2 Cell Line :
In a study evaluating various derivatives of pyrazolo[3,4-d]pyrimidines, it was found that those with electron-donating groups exhibited enhanced anticancer activity. Specifically, a derivative containing two methyl groups showed superior potency compared to others with electron-withdrawing groups . -
In Vivo Studies :
Animal model studies have shown that the administration of this compound leads to reduced tumor growth rates in xenograft models. The mechanisms were attributed to apoptosis induction and cell cycle arrest mediated by CDK inhibition .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
- Introduction of the sulfanyl group via nucleophilic substitution.
- Final acetamide formation through acylation reactions.
Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Findings:
Substituent Effects on Lipophilicity: The target compound’s 2-phenylethyl group confers greater lipophilicity than the 4-(trifluoromethoxy)phenyl group in , which may enhance blood-brain barrier penetration but reduce aqueous solubility.
Thermal Stability: The chromenone derivative in exhibits a higher melting point (302–304°C) than pyrazolo[3,4-d]pyrimidine analogs, likely due to extended π-conjugation and rigid chromenone core.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to , involving nucleophilic substitution between α-chloroacetamides and pyrazolo[3,4-d]pyrimidin-4-thiols. However, steric hindrance from the 2,4-dimethylphenyl group may reduce reaction yields compared to less bulky analogs .
Biological Implications :
- The acetamide derivatives in and prioritize hydrogen-bonding interactions via polar substituents (e.g., 4-acetamidophenyl), whereas the target compound’s 2-phenylethyl tail may favor hydrophobic binding pockets common in kinase targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
